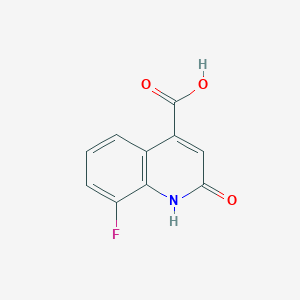
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the keto group to form hydroxy derivatives.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
Comparison: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial properties and different reactivity patterns due to the electron-withdrawing effect of the fluorine atom .
Biological Activity
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a fluoro group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C11H8FNO3
- Molecular Weight : Approximately 221.19 g/mol
- Structure : The compound features a bicyclic structure comprising both benzene and pyridine rings, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. Studies have shown that its derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, in silico studies have demonstrated that certain fluoroquinolones exhibit binding affinities to DNA gyrase comparable to established antibiotics like ciprofloxacin and norfloxacin .
Case Studies and Research Findings
- Inhibitory Effects on Bacterial Growth :
- Antiviral Activity :
-
Enzyme Interaction Studies :
- Interaction studies using molecular docking simulations indicated that this compound has a high binding affinity for various enzymes involved in metabolic pathways, which may lead to its application in drug design.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 32431-31-5 | Contains two methyl groups at positions 6 and 8 |
| 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 62542-44-3 | Methyl substitution at position 1 |
| 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 1227465–79–3 | Fluorine substitution at position 7 |
The structural uniqueness of 8-fluoro derivatives enhances their biological activities compared to their analogs, particularly due to the presence of the fluoro group which can improve pharmacokinetic properties.
Future Directions
The ongoing research into the biological activity of this compound suggests promising applications in the development of new antibiotics and antiviral agents. Future studies should focus on:
- In vivo efficacy : Testing the compound's effectiveness in animal models.
- Mechanistic studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
Properties
CAS No. |
288151-64-4 |
|---|---|
Molecular Formula |
C10H6FNO3 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
8-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
CIAQPLJMPBVVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















